3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
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Overview
Description
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O. It is a bicyclic ketone that is often used in organic synthesis and research. The compound is known for its unique structure, which includes a six-membered ring fused to a five-membered ring, with two methyl groups attached to the third carbon of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclohexanone and isobutyraldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone group and the steric effects of the methyl groups. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A similar bicyclic ketone with a different substitution pattern.
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-yl acetate: A derivative with an acetate group.
Uniqueness
3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of two methyl groups on the six-membered ring. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3,3-dimethyl-4,5,6,7-tetrahydro-2H-inden-1-one |
InChI |
InChI=1S/C11H16O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-7H2,1-2H3 |
InChI Key |
BDEIJJNYIYLEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1CCCC2)C |
Origin of Product |
United States |
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